molecular formula C14H14O5S2 B12504145 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid

2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid

Cat. No.: B12504145
M. Wt: 326.4 g/mol
InChI Key: BGAWZPQKJPTIEA-UHFFFAOYSA-N
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Description

2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid: is a compound that combines the structural features of a thieno-dioxine ring system with a phenylethenesulfonic acid moiety. This unique combination of structures imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of these compounds typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thieno-dioxine ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylethenesulfonic acid moiety can undergo electrophilic substitution reactions, particularly sulfonation and nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sulfur trioxide, chlorosulfonic acid.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of sulfonated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid involves its ability to undergo polymerization and form conductive polymers. The thieno-dioxine ring system facilitates electron delocalization, enhancing the compound’s conductivity. The phenylethenesulfonic acid moiety provides solubility and processability in aqueous environments, making it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: The combination of the thieno-dioxine ring system with the phenylethenesulfonic acid moiety makes 2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid unique in its ability to form conductive polymers that are both soluble and processable in aqueous environments. This dual functionality is not commonly found in similar compounds, making it particularly valuable for applications in flexible electronics and biomedical devices.

Properties

Molecular Formula

C14H14O5S2

Molecular Weight

326.4 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine;2-phenylethenesulfonic acid

InChI

InChI=1S/C8H8O3S.C6H6O2S/c9-12(10,11)7-6-8-4-2-1-3-5-8;1-2-8-6-4-9-3-5(6)7-1/h1-7H,(H,9,10,11);3-4H,1-2H2

InChI Key

BGAWZPQKJPTIEA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CSC=C2O1.C1=CC=C(C=C1)C=CS(=O)(=O)O

Origin of Product

United States

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